REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:19])[CH:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH3:12])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.CCOCC>C1(C)C=CC=CC=1.C(OCC)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:19])[CH:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:11][CH3:12])=[CH:7][CH:8]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
toluene ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
while being agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the precipitate dissolved in 400 ml
|
Type
|
WASH
|
Details
|
After washing the etheric solution with water, it
|
Type
|
STIRRING
|
Details
|
is shaken out with 1 N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product is crystallized from dilute ethanol
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |